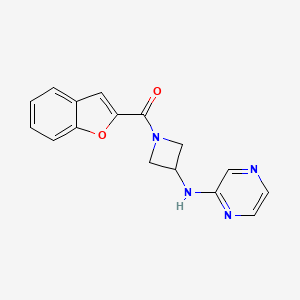

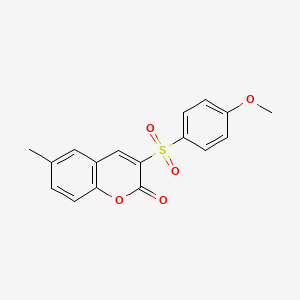

![molecular formula C21H22N2O3S B2979680 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034464-67-8](/img/structure/B2979680.png)

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves coupling reactions and electrophilic cyclization reactions . For instance, a series of benzo[b]thiophene-diaryl urea derivatives were synthesized using a hybrid pharmacophore approach . In another study, iridium(III) complexes were synthesized by treating IrCl3·nH2O with 2.2 equivalents of a ligand in a 2-ethoxyethanol/water solution at reflux .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray analysis . For instance, the crystal structure of certain bis-cyclometalated iridium(III) complexes was determined .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the photophysical and electrochemical properties of new bis-cyclometalated iridium(III) complexes were studied .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the photophysical and electrochemical properties of new bis-cyclometalated iridium(III) complexes were studied .Mechanism of Action

Target of Action

The primary target of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is the 5-HT1A serotonin receptors . Serotonin receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to the active site of the receptor . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound displayed micromolar affinity toward 5-HT1A sites .

Biochemical Pathways

It is known that serotonin receptors, including 5-ht1a, are involved in numerous biochemical pathways related to mood regulation, anxiety, and depression .

Result of Action

Given its affinity for 5-ht1a serotonin receptors, it can be inferred that the compound may influence cellular processes regulated by these receptors, potentially leading to changes in mood and behavior .

Advantages and Limitations for Lab Experiments

One advantage of using N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide in lab experiments is its selectivity for GPR88, which allows for more precise manipulation of this receptor compared to other compounds that may also activate other receptors. However, one limitation is the lack of information on the long-term effects of this compound and its potential toxicity.

Future Directions

There are several future directions for research on N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide. One area of interest is the potential therapeutic applications of this compound in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Further investigation is also needed to fully understand the mechanism of action of this compound and its downstream signaling pathways. Additionally, more research is needed to determine the long-term effects and potential toxicity of this compound.

Synthesis Methods

The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide involves the reaction of 2-(benzo[b]thiophen-2-yl)propan-2-ol with oxalyl chloride in the presence of triethylamine, followed by the addition of 1-phenylethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively activate the G protein-coupled receptor GPR88, which is predominantly expressed in the striatum of the brain. This receptor has been implicated in the regulation of dopamine signaling and motor behavior, making it a potential target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

properties

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-14(15-8-4-3-5-9-15)23-20(25)19(24)22-13-21(2,26)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,26H,13H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVMZRVSAJOJEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

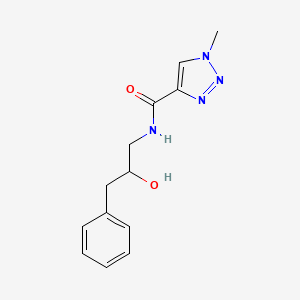

![6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2979597.png)

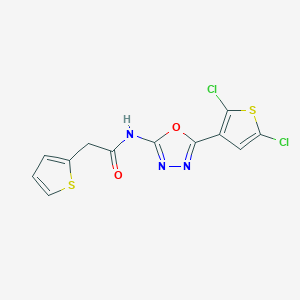

![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)

![2-[(2,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2979599.png)

![N-(1-cyanocyclopentyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2979600.png)

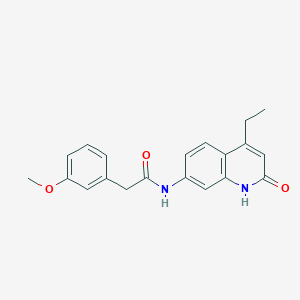

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979603.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2979607.png)

![4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979611.png)

![1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine](/img/structure/B2979617.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B2979618.png)